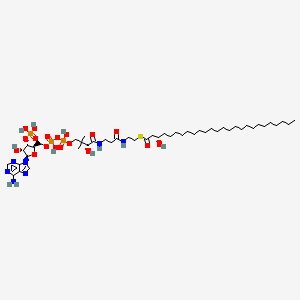(S)-3-hydroxyhexacosanoyl-CoA
CAS No.:
Cat. No.: VC1948631
Molecular Formula: C47H86N7O18P3S
Molecular Weight: 1162.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C47H86N7O18P3S |
|---|---|
| Molecular Weight | 1162.2 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexacosanethioate |
| Standard InChI | InChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,55,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35-,36+,40+,41+,42-,46+/m0/s1 |
| Standard InChI Key | GBMJOTOUUWGTIA-FUMULLQGSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Introduction
Chemical Structure and Properties
(S)-3-hydroxyhexacosanoyl-CoA results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexacosanoic acid. It belongs to the class of very long-chain fatty acyl-CoAs and hydroxy fatty acyl-CoAs . The molecular structure contains the characteristic coenzyme A moiety linked to a 26-carbon fatty acid chain with a hydroxyl group at the third carbon position in the S configuration.
Physical and Chemical Characteristics
The compound exhibits several notable physical and chemical properties that define its biochemical behavior:
| Property | Value | Method |
|---|---|---|
| PubChem CID | 25271601 | Database identifier |
| Molecular Formula | C47H86N7O18P3S | Computed by PubChem 2.1 |
| Molecular Weight | 1162.2 g/mol | Computed by PubChem 2.1 |
| Creation Date | 2009-05-27 | Database entry |
| Modification Date | 2025-03-29 | Database update |
The structure contains the distinctive coenzyme A moiety with its adenosine 3',5'-bisphosphate group, pantothenic acid component, and reactive thiol group that forms the thioester bond with the carboxyl group of the fatty acid .
Stereochemistry and Conformation
The stereochemistry of (S)-3-hydroxyhexacosanoyl-CoA is critical to its biochemical function. The hydroxyl group at the C-3 position has an S configuration, which distinguishes it from the R form that would be processed by different enzymatic pathways . This stereochemical specificity is essential for proper recognition by metabolic enzymes in various biochemical pathways.
Biochemical Role and Significance
(S)-3-hydroxyhexacosanoyl-CoA serves as a metabolic intermediate in several important biochemical pathways, particularly in Saccharomyces cerevisiae where it has been identified as a significant metabolite .
Role in Fatty Acid Metabolism
In the context of fatty acid metabolism, (S)-3-hydroxyhexacosanoyl-CoA functions as an intermediate in the β-oxidation pathway of very long-chain fatty acids. While most research has focused on shorter-chain fatty acyl-CoAs, the metabolism of very long-chain fatty acids like hexacosanoic acid (C26:0) follows similar patterns but with specific enzymes adapted to their length .
The general pathway for β-oxidation involves several sequential steps:
-
Dehydrogenation of acyl-CoA to form trans-2-enoyl-CoA
-
Hydration of trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA (where our compound is situated)
-
Dehydrogenation of 3-hydroxyacyl-CoA to form 3-ketoacyl-CoA
-
Thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA
Metabolic Context in Saccharomyces cerevisiae
(S)-3-hydroxyhexacosanoyl-CoA has been specifically identified as a metabolite in Saccharomyces cerevisiae, suggesting its importance in yeast metabolism . In yeast, very long-chain fatty acids and their derivatives play roles in membrane structure, signaling, and other cellular functions that may differ from those in mammalian systems.
Enzymatic Interactions and Metabolic Pathways
The metabolism of (S)-3-hydroxyhexacosanoyl-CoA involves several enzymes that catalyze its formation and further processing.
Formation and Degradation
Based on our understanding of similar compounds, (S)-3-hydroxyhexacosanoyl-CoA is likely formed through the hydration of trans-2-hexacosenoyl-CoA, catalyzed by enoyl-CoA hydratases. In the β-oxidation pathway, it would subsequently be oxidized to 3-ketohexacosanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase .
While specific research on the enzymes processing (S)-3-hydroxyhexacosanoyl-CoA is limited, studies of related compounds indicate that:
-
The formation of 3-hydroxyacyl-CoAs in the S configuration typically occurs in mitochondrial β-oxidation
-
The stereochemistry is determined by the specific enoyl-CoA hydratase involved in the reaction
-
Further metabolism depends on dehydrogenases with appropriate chain-length specificity
Comparison with Related Metabolites
To better understand the metabolic context of (S)-3-hydroxyhexacosanoyl-CoA, it is instructive to compare it with related compounds:
| Compound | Carbon Chain Length | Molecular Weight (g/mol) | Primary Metabolic Location |
|---|---|---|---|
| (S)-3-hydroxyhexacosanoyl-CoA | C26 | 1162.2 | Yeast metabolism |
| (S)-3-hydroxyhexanoyl-CoA | C6 | 881.7 | Human, E. coli, mouse metabolism |
| (S)-3-hydroxypalmitoyl-CoA | C16 | 1021.9 | Human, yeast, E. coli, mouse metabolism |
This comparison highlights the unusual length of (S)-3-hydroxyhexacosanoyl-CoA's carbon chain, which places it among the very long-chain fatty acyl-CoAs .
Analytical Methods for Detection and Quantification
The analysis of (S)-3-hydroxyhexacosanoyl-CoA and related compounds in biological samples presents significant technical challenges due to their complex structure and stereochemistry.
Chromatographic Separation
While no specific methods for (S)-3-hydroxyhexacosanoyl-CoA are detailed in the search results, techniques developed for similar compounds likely apply. For instance, high-performance liquid chromatography (HPLC) with chiral separation columns has been developed for the analysis of 3-hydroxyacyl-CoA stereoisomers .
The optimized conditions for such separations typically include:
-
Mobile phase consisting of phosphate buffer and methanol
-
Flow rate of approximately 0.5 mL/min
-
Detection at 260 nm (to capture the adenine moiety of CoA)
Mass Spectrometry Identification
Mass spectrometry would be expected to play a crucial role in the definitive identification of (S)-3-hydroxyhexacosanoyl-CoA in biological samples. The compound's distinctive molecular weight and fragmentation pattern would allow for specific detection and quantification when coupled with appropriate chromatographic separation .
Biological Significance and Research Applications
Understanding the role of (S)-3-hydroxyhexacosanoyl-CoA in metabolism has several important implications for both basic research and potential clinical applications.
Significance in Yeast Biology
In Saccharomyces cerevisiae, where (S)-3-hydroxyhexacosanoyl-CoA has been specifically identified as a metabolite, very long-chain fatty acids play important roles in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume